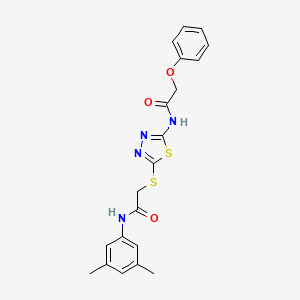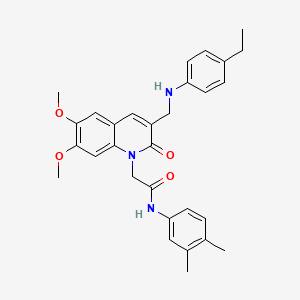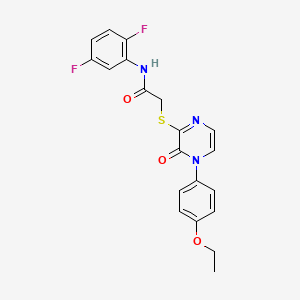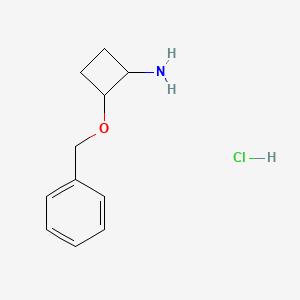
3-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)benzonitrile” is a complex organic compound. It contains a thiazolidine motif, which is a heterocyclic five-membered moiety present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties . It also contains a trifluoromethyl group, which is thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research on compounds related to 3-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)benzonitrile has demonstrated their utility in the field of heterocyclic chemistry, specifically in the synthesis of novel organic compounds with potential for diverse applications. For instance, 4-thiazolidinones have been utilized as key intermediates in synthesizing various derivatives through nucleophilic addition reactions. These derivatives have been explored for their potential in creating polyfunctionally substituted fused pyrimidine derivatives, showcasing the versatility of thiazolidinone-based compounds in synthetic organic chemistry (Behbehani & Ibrahim, 2012). Additionally, the structural elucidation of these compounds through X-ray crystallography has provided valuable insights into their molecular configurations and potential isomerism, further highlighting their significance in chemical research and development.
Antimicrobial Activity
Another important area of application for compounds related to this compound is in the development of new antimicrobial agents. Research has shown that derivatives of 1,2,4‐triazole, 1,3,4‐oxa(thia)diazole, and 1,2,4‐triazolo[3,4‐b]‐1,3,4‐thiadiazine synthesized from thiazolidine-based precursors exhibit significant antimicrobial properties. This highlights the potential of these compounds in contributing to the development of new drugs to combat microbial infections, addressing the growing concern over antibiotic resistance (Dawood, Farag, & Abdel‐Aziz, 2005).
Photochemical Applications
Furthermore, the photochemical behavior of compounds structurally related to this compound has been explored in the context of intramolecular charge transfer. Studies have revealed that the substituent-dependent photoinduced charge transfer in N-aryl-substituted trans-4-aminostilbenes, which share a similar structural motif, can be significantly influenced by the nature of the substituent at the N-aryl group. This research opens up possibilities for designing novel photonic and electronic materials based on these structural frameworks, potentially contributing to advancements in organic electronics and photovoltaic devices (Yang et al., 2004).
Mecanismo De Acción
Target of Action
Thiazolidine derivatives, a class of compounds to which this molecule belongs, have been found to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have been employed in the synthesis of valuable organic combinations .
Mode of Action
Thiazolidine motifs, however, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
Biochemical Pathways
Thiazolidine derivatives show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
The presence of sulfur in thiazolidine motifs enhances their pharmacological properties .
Action Environment
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Propiedades
IUPAC Name |
3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c19-18(20,21)15-6-4-13(5-7-15)17-23(8-9-25-17)16(24)14-3-1-2-12(10-14)11-22/h1-7,10,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQRLRPNGIWMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=CC(=C2)C#N)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2583866.png)


![6-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2583872.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2583875.png)
![methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate](/img/structure/B2583877.png)




methanone](/img/structure/B2583884.png)

![2,4-dichloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2583889.png)